molecular formula C10H21ClN2O B1457848 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride CAS No. 1375473-62-3

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1457848
CAS No.: 1375473-62-3
M. Wt: 220.74 g/mol
InChI Key: OVLLSDVZDOOTHS-UHFFFAOYSA-N
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Description

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 2,5-diethylpiperazine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial production methods may also involve additional purification steps to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, often involving the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:

    1-(Piperazin-1-yl)ethan-1-one: This compound has a similar structure but lacks the diethyl groups, which may affect its chemical and biological properties.

    1-(Pyridin-2-yl)ethan-1-one: This compound contains a pyridine ring instead of a piperazine ring, resulting in different chemical and biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a benzothiazole ring fused with a piperazine ring, leading to unique properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,5-diethylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-4-9-7-12(8(3)13)10(5-2)6-11-9;/h9-11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLLSDVZDOOTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1C(=O)C)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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